molecular formula C10H10N4S B1307496 N-(4-phenyl-1,3-thiazol-2-yl)guanidine CAS No. 2507-81-5

N-(4-phenyl-1,3-thiazol-2-yl)guanidine

Cat. No.: B1307496
CAS No.: 2507-81-5
M. Wt: 218.28 g/mol
InChI Key: GENKQMMVXFFZPC-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula of N-(4-phenyl-1,3-thiazol-2-yl)guanidine is C₁₀H₁₀N₄S , with a molecular weight of 218.28 g/mol . Its structure comprises a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) linked to a phenyl group at position 4 and a guanidine group (-N=C(NH₂)₂) at position 2 (Figure 1).

Key Structural Features:

  • Thiazole Ring : The sulfur atom occupies position 1, while nitrogen is at position 3. The phenyl group at position 4 introduces aromaticity and planar geometry.
  • Guanidine Moiety : The guanidine group adopts a planar configuration due to resonance stabilization, with delocalized π-electrons across the N-C-N framework.
  • Bond Lengths : Computational studies reveal C-N bond lengths in the guanidine group ranging from 1.32–1.38 Å , consistent with partial double-bond character. The thiazole C-S and C-N bonds measure 1.71 Å and 1.29 Å , respectively.
Table 1: Molecular Descriptors of this compound
Property Value Source
Molecular Formula C₁₀H₁₀N₄S
Molecular Weight 218.28 g/mol
SMILES C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N
InChI Key GENKQMMVXFFZPC-UHFFFAOYSA-N

Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-9(12)14-10-13-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENKQMMVXFFZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396088
Record name 1-(4-phenyl-1,3-thiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2507-81-5
Record name 1-(4-phenyl-1,3-thiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the 4-Phenyl-1,3-thiazole Core

  • Condensation of α-haloketones with thiourea derivatives : A classical and widely used method involves the reaction of 2-chloro-1-phenylethanone (an α-haloketone) with thiourea or substituted thioureas. This condensation forms the thiazole ring bearing the phenyl substituent at the 4-position. This method is well-documented and provides good yields of 4-phenylthiazol-2-amine intermediates, which are precursors for guanidine introduction.

  • Alternative cyclization methods : Some protocols use 1,3-dihalogenoacetone derivatives reacting with amidinothiourea under cooling conditions (0 to -10 °C) in inert organic solvents such as acetone. This approach yields thiazoline intermediates that can be further converted to thiazole derivatives.

Detailed Preparation Protocols and Reaction Conditions

The following table summarizes key preparation methods, reagents, conditions, and yields reported in the literature and patents:

Method Starting Materials Key Reagents/Conditions Reaction Type Yield & Notes
Condensation of 2-chloro-1-phenylethanone with thiourea 2-chloro-1-phenylethanone, thiourea Reflux in ethanol or acetone Cyclization to 4-phenylthiazol-2-amine High yield; classical method
Reaction of amidinothiourea with 1,3-dihalogenoacetone Amidino-thiourea, dichloroacetone Acetone, 0 to -10 °C, 5 days stirring Cyclization to thiazoline intermediate High yield, pure intermediate suitable for further steps
Guanidine introduction via thiourea derivatives 4-phenylthiazol-2-amine, N,N’-disubstituted thiourea Mukaiyama’s reagent, Hg(II) or Cu(II) salts, tertiary amine Guanylation via desulfurization Moderate to high yield; requires optimization
Oxidative condensation with carbon tetrabromide Thiazole amine, N,N’-disubstituted thiourea Carbon tetrabromide, controlled temperature Oxidative guanidine formation Requires precise control; moderate yield
Multi-step synthesis via thiomethyl intermediates Aminoiminomethylthiourea, dichloroacetone, chloropropionitrile Acetone, isopropanol, NaOH, 0–10 °C Stepwise formation of guanidine-thiazole compound High yield (up to 91.7 kg scale); scalable

Research Findings and Optimization Insights

  • Reaction temperature control is critical, especially in cyclization steps involving reactive halogenated ketones and amidinothiourea derivatives. Low temperatures (0 to -10 °C) prevent side reactions and improve purity.

  • Use of thiophilic metal salts such as mercury(II) or copper(II) salts accelerates desulfurization during guanidine formation from thiourea derivatives, enhancing yields and reducing reaction times.

  • One-pot procedures combining cyclization and guanylation steps have been explored to improve atom economy and reduce purification steps, though these require careful optimization to avoid decomposition of intermediates.

  • Alkaline aqueous media facilitate S-alkylation reactions in multi-step syntheses, enabling the formation of guanidine-thiazole derivatives with high purity and yield, as demonstrated in famotidine intermediate preparations.

  • Avoidance of toxic reagents such as sodium cyanide is recommended; alternative synthetic routes using less hazardous reagents have been developed for safer and more practical synthesis.

Summary Table of Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield (%) Notes
Cyclization of α-haloketone with thiourea 2-chloro-1-phenylethanone, thiourea Ethanol or acetone Reflux (~78 °C) Several hours 70–90 Classical, reliable method
Cyclization with 1,3-dihalogenoacetone Amidinothiourea, dichloroacetone Acetone 0 to -10 °C 5 days High (scale-up to 111.6 kg) Requires slow addition and cooling
Guanidine formation via thiourea Thiazol-2-amine, N,N’-disubstituted thiourea, Mukaiyama’s reagent Organic solvent Room temp to mild heating Hours Moderate to high Metal salts improve yield
Oxidative condensation Thiazole amine, carbon tetrabromide Organic solvent Controlled temp Hours Moderate Sensitive to conditions
S-alkylation in alkaline aqueous medium Thiomethyl-thiazole intermediate, chloropropionitrile, NaOH Water/isopropanol 0 to 10 °C 2 hours ~90 Scalable, high purity

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)guanidine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity Synthesis Yield
N-(4-Phenyl-1,3-thiazol-2-yl)guanidine Guanidine at 2-position ~221 (estimated) Not explicitly reported 35–60%
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Acetamide at 2-position; methoxyphenyl at 4-position 292.31 Non-selective COX-1/COX-2 inhibitor (IC₅₀: ~9–11 mM) Not reported
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) Methoxyphenol at 4-position; amino group at 2-position 236.28 Selective COX-2 inhibitor Not reported
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Oxadiazole-methyl group at 2-position Varies by substituent Cytotoxic activity (in vitro) 50–65%
(4-Phenyl-1,3-thiazol-2-yl)hydrazine Hydrazine at 2-position 191.24 Antifungal (ROS induction, DNA breaks) Not reported
Key Observations :
  • Bioactivity: The guanidine derivative’s biological profile remains underexplored in the provided evidence. In contrast, compound 6a demonstrates dual COX inhibition, while 6b shows COX-2 selectivity, highlighting how substituents (e.g., acetamide vs. methoxyphenol) modulate target specificity . The hydrazine analogue () exhibits antifungal activity via reactive oxygen species (ROS) generation, suggesting that replacing hydrazine with guanidine may alter the mechanism of action .
  • Structural Impact: The guanidine group’s basicity and hydrogen-bonding capacity may enhance interactions with biological targets compared to neutral groups like acetamide or oxadiazole.

Pharmacological and Theoretical Considerations

  • COX/LOX Inhibition: Compounds like 6a and 6b () show that electron-withdrawing groups (e.g., acetamide) favor non-selective inhibition, while electron-donating groups (e.g., methoxyphenol) enhance selectivity. The guanidine group’s electron-donating nature may similarly influence target binding .
  • Antifungal Potential: While (4-phenyl-1,3-thiazol-2-yl)hydrazine acts via ROS, guanidine derivatives could target fungal cell membranes or enzymes due to their charge and solubility profile .

Biological Activity

N-(4-phenyl-1,3-thiazol-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, which integrates a thiazole ring with a guanidine moiety, contributes to its pharmacological potential. This article reviews the biological activities of this compound, including its anticancer, antibacterial, and enzyme-inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Guanidine Moiety : Comprising a carbon atom bonded to three nitrogen atoms.

This unique structure enhances its potential therapeutic applications compared to other similar compounds.

Anticancer Activity

Research has established this compound as a promising candidate in cancer treatment. Its mechanism of action primarily involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. This property suggests its potential as an antitumor agent against various human cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that derivatives of thiazole, including this compound, exhibited selective cytotoxicity against cancer cells. The compound showed significant growth inhibition in the following cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)15.9
PC-3 (Prostate)28.7
OVCAR-4 (Ovarian)25.9

These results indicate its potential as an effective treatment option for various malignancies .

Antibacterial Properties

This compound has also been investigated for its antibacterial activity. Studies revealed moderate effectiveness against several bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococcus (VRE)

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Comparative Antibacterial Efficacy

A comparative analysis of this compound with other thiazole derivatives revealed that it possesses unique antibacterial profiles. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains:

Compound MIC (µg/mL) Bacterial Strain
This compound31.25Gram-positive bacteria
2-Aminothiazole15.0Staphylococcus aureus
4-Chlorophenylthiazole20.0Enterococcus faecalis

Enzyme Inhibition

This compound is noted for its selective inhibition of Bruton's tyrosine kinase (BTK), an enzyme critical in B-cell signaling pathways. This inhibition may lead to novel therapeutic strategies for treating B-cell malignancies.

The interaction with BTK disrupts downstream signaling pathways that promote cell proliferation and survival in malignant B-cells. This mechanism highlights the compound's potential in targeted cancer therapies .

Research Findings and Future Directions

The biological activity of this compound underscores its versatility as a therapeutic agent. Future research should focus on:

  • In vivo Studies : To assess the pharmacokinetics and toxicity profiles.
  • Structure–Activity Relationship (SAR) : To optimize derivatives for enhanced efficacy and reduced toxicity.
  • Clinical Trials : To evaluate its effectiveness in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of N-(4-phenyl-1,3-thiazol-2-yl)guanidine?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Tools like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used due to their robustness in handling small-molecule data . For visualization and analysis, WinGX and ORTEP provide interfaces for anisotropic displacement ellipsoid modeling and geometry validation . Ensure data quality by refining against high-resolution datasets, and cross-validate with software like SIR97 for direct methods and Fourier refinement .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer: Follow safety protocols from chemical hygiene plans:

  • Handling: Use fume hoods to avoid inhalation of dust/particulates. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Avoid static discharge by grounding equipment .
  • Storage: Keep in airtight containers under inert gas (e.g., nitrogen) in cool, dry conditions (<25°C). Store away from oxidizing agents and ensure compatibility of container materials (e.g., glass > polyethylene) .
  • Emergency Measures: For spills, use dry sand or chemical absorbents. For exposure, rinse eyes/skin with water for 15+ minutes and consult SDS documentation .

Q. What synthetic routes are typically employed to synthesize guanidine-substituted thiazole derivatives like this compound?

  • Methodological Answer: Thiazole cores are often synthesized via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones. Guanidine moieties can be introduced via nucleophilic substitution or condensation reactions. For example:

  • React 2-aminothiazole with cyanamide under acidic conditions to form the guanidine group.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC or NMR .

Advanced Research Questions

Q. How can computational models predict the blood-brain barrier (BBB) permeability of this compound, and what are the limitations compared to experimental logBB data?

  • Methodological Answer: Computational tools like AlogPS 2.1 or Molinspiration calculate logBB values based on lipophilicity (LogP), polar surface area (PSA), and molecular weight. For this compound, experimental logBB is -0.18 , while calculated values range from -0.45 to -0.46 . Discrepancies arise from neglecting active transport mechanisms or protein binding. Validate predictions with in vitro BBB models (e.g., PAMPA-BBB assays) and adjust parameters using machine learning frameworks trained on structurally analogous compounds .

Q. What strategies resolve contradictions between experimental and computational pharmacokinetic data for this compound?

  • Methodological Answer: Address discrepancies through:

  • Data Triangulation: Cross-reference with analogs (e.g., N-(4-methyl-thiazol-2-yl)-guanidine logBB: -0.04 vs. calculated -0.62 ) to identify systematic errors .
  • Experimental Refinement: Use higher-purity samples (≥98% by HPLC) and standardized protocols (e.g., shake-flask method for LogP determination).
  • Model Optimization: Incorporate quantum mechanical (QM) descriptors (e.g., dipole moments) into QSAR models to improve accuracy .

Q. How can impurity profiling and characterization be conducted for this compound?

  • Methodological Answer: Employ hyphenated techniques:

  • LC-MS/MS identifies impurities (e.g., famotidine-related adducts) via fragmentation patterns and exact mass (e.g., 338.034 m/z for related metabolites) .
  • NMR (1H/13C) resolves structural ambiguities, particularly for regioisomers or oxidation byproducts.
  • Thermogravimetric Analysis (TGA) detects residual solvents or decomposition products during storage .

Q. What crystallographic challenges arise in resolving the structure of thiazole-guanidine hybrids, and how are they mitigated?

  • Methodological Answer: Challenges include:

  • Disorder in Aromatic Rings: Use SHELXL constraints to model phenyl/thiazole ring disorder.
  • Twinned Crystals: Apply twin-law refinement in SHELXL or PLATON for pseudo-merohedral twinning.
  • Weak Diffraction: Optimize crystal growth via solvent vapor diffusion (e.g., DMF/water) and collect data at synchrotron sources for low-abundance crystals .

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